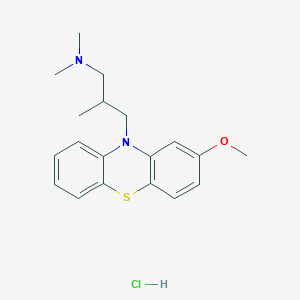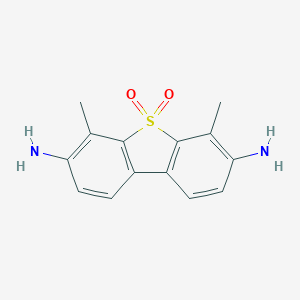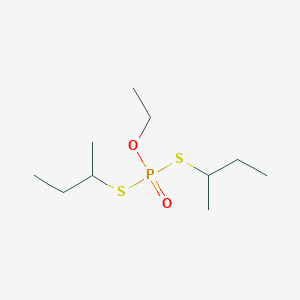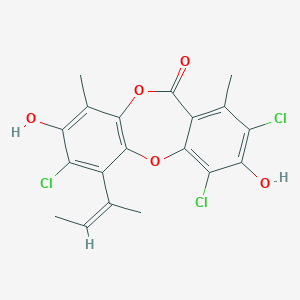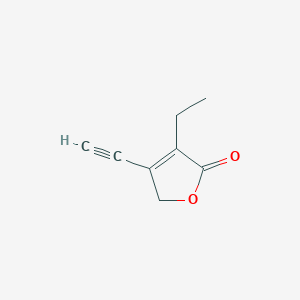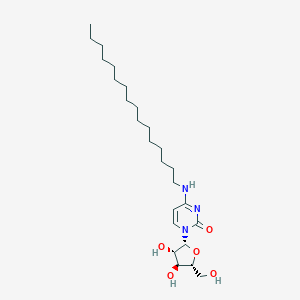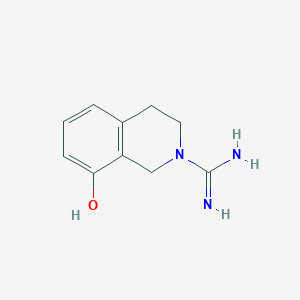
1,3,5-三羟基-4-异戊烯基黄酮
描述
Synthesis Analysis
The synthesis of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one involves the reaction of 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of a catalytic amount of BF3-etherate. This process yields the compound in good yield along with other related compounds in varying yields. The synthesis pathway highlights the compound's potential as a biogenetic precursor for other natural substances such as 6-desoxyisojacareubin and 6-desoxyjacareubin, showcasing its significance in natural product chemistry (Gujral & Gupta, 1979).
Molecular Structure Analysis
Crystallographic studies and theoretical analyses provide insights into the molecular structure of related xanthene derivatives, revealing the importance of hydrogen-bonding patterns and intermolecular interactions in stabilizing the crystal structure. These studies are crucial for understanding the physical and chemical behavior of the compound under various conditions (Udayakumar et al., 2017).
Chemical Reactions and Properties
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one participates in various chemical reactions, including oxidative cyclization, which leads to the formation of significant natural products. These reactions not only demonstrate the compound's reactivity but also its potential role in the biosynthesis of complex natural molecules (Gujral & Gupta, 1979).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as crystal structure and molecular interactions, are crucial for their potential applications in materials science and organic synthesis. Studies on related compounds provide valuable information on how the physical properties of these molecules can influence their reactivity and stability (Boonnak, Chantrapromma, & Fun, 2006).
Chemical Properties Analysis
The chemical properties of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one, such as its reactivity in conjugate addition reactions and its behavior as a Michael acceptor, are of significant interest. These properties are explored through various synthetic routes, offering insights into the compound's utility in organic synthesis and potential pharmaceutical applications (Gabbutt, Hepworth, Urquhart, & Vázquez de Miguel, 1997).
科学研究应用
多异戊烯基黄酮的生物合成
该化合物在金丝桃根部多异戊烯基黄酮的生物合成中起着至关重要的作用 . 该化合物参与多异戊烯基黄酮生物合成中的第一个异戊烯化步骤 . 这个过程是由Hp PT4px催化的,Hp PT4px是一种黄酮4-异戊烯基转移酶 .
磷酸二酯酶5型(PDE5)抑制
1,3,5-三羟基-4-异戊烯基黄酮是磷酸二酯酶5型(PDE5)的相对有效的抑制剂,其IC50值为3.0 μM . PDE5抑制剂已成为治疗多种疾病的潜在治疗剂,如哮喘、男性勃起功能障碍、糖尿病和阿尔茨海默病 .
乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 抑制
该化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 表现出体外抑制活性,其IC50值分别为56.3±0.4 和 46.0±0.3 M . 这表明其在治疗阿尔茨海默病等神经退行性疾病方面具有潜在的应用价值。
抗炎活性
1,3,5-三羟基-4-异戊烯基黄酮抑制LPS诱导的NF-κB和AP-1活化 . 它还抑制脂多糖诱导的iNOS表达 . 这些特性表明其具有作为抗炎剂的潜在用途。
Na+/H+交换体 (NHE) 抑制
作用机制
Target of Action
The primary targets of 1,3,5-Trihydroxy-4-prenylxanthone are Phosphodiesterase type 5 (PDE5) , Na+/H+ Exchanger (NHE) , and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in various biological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), while NHE is responsible for maintaining intracellular pH and cell volume. AChE and BChE are key enzymes in the cholinergic system, which is involved in numerous physiological functions.
Mode of Action
1,3,5-Trihydroxy-4-prenylxanthone acts as an inhibitor for its primary targets. It inhibits PDE5 with an IC50 value of 3.0 μM , and it also inhibits the Na+/H+ exchange system with a minimum inhibitory concentration of 10 μg/mL . Furthermore, it shows in vitro inhibitory activity against AChE and BChE .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits Lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages , indicating its involvement in the nitric oxide signaling pathway. It also interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane to impede TAK1-mediated activation of IKK and MAPKs signal transduction . This suggests that it plays a role in the NF-κB and AP-1 signaling pathways.
Result of Action
The inhibition of PDE5, NHE, AChE, and BChE by 1,3,5-Trihydroxy-4-prenylxanthone can lead to various molecular and cellular effects. For instance, it can suppress LPS-induced iNOS expression through abolishing IKK phosphorylation, IκB degradation, and NF-κB nuclear translocation . It also down-regulates NF-κB and AP-1 activation .
Action Environment
The action, efficacy, and stability of 1,3,5-Trihydroxy-4-prenylxanthone can be influenced by various environmental factors. For example, the presence of LPS can induce the production of NO in RAW264.7 macrophages, which can be inhibited by this compound . .
生化分析
Biochemical Properties
1,3,5-Trihydroxy-4-prenylxanthone plays a crucial role in biochemical reactions, particularly in inhibiting the production of nitric oxide (NO) in macrophages. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS), phosphodiesterase type 5 (PDE5), and Na+/H+ exchangers. The compound inhibits iNOS expression by interfering with the posttranslational modification of interleukin-1 receptor-associated kinase 1 (IRAK-1), thereby blocking the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) signaling pathways .
Cellular Effects
1,3,5-Trihydroxy-4-prenylxanthone exerts significant effects on various cell types and cellular processes. In macrophages, it suppresses lipopolysaccharide (LPS)-induced NO production and iNOS expression. This suppression is achieved by inhibiting the phosphorylation of IkappaB kinase (IKK) and the degradation of IkappaB, preventing the nuclear translocation of NF-κB . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of mitogen-activated protein kinases (MAPKs) such as c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) .
Molecular Mechanism
The molecular mechanism of 1,3,5-Trihydroxy-4-prenylxanthone involves its interaction with key signaling molecules. The compound inhibits the phosphorylation and ubiquitination of IRAK-1, which is essential for the activation of transforming growth factor-beta (TGF-beta)-activated kinase 1 (TAK1). This inhibition blocks the downstream activation of IKK and MAPKs, leading to the suppression of NF-κB and AP-1 activations . Furthermore, 1,3,5-Trihydroxy-4-prenylxanthone acts as a PDE5 inhibitor with an IC50 value of 3.0 μM, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Trihydroxy-4-prenylxanthone have been observed to change over time. The compound demonstrates stability and sustained activity in inhibiting LPS-induced iNOS expression in macrophages over an 18-hour incubation period . Long-term studies have shown that the compound maintains its inhibitory effects on NO production and iNOS expression, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of 1,3,5-Trihydroxy-4-prenylxanthone vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses without causing significant toxicity. At higher doses, potential adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
1,3,5-Trihydroxy-4-prenylxanthone is involved in several metabolic pathways, including the inhibition of Na+/H+ exchangers and PDE5. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer properties . Additionally, the compound’s metabolism involves phase I and phase II biotransformation processes, which are essential for its elimination from the body .
Transport and Distribution
Within cells and tissues, 1,3,5-Trihydroxy-4-prenylxanthone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for Na+/H+ exchangers and PDE5 . These interactions facilitate its distribution to target sites, enhancing its therapeutic efficacy.
Subcellular Localization
1,3,5-Trihydroxy-4-prenylxanthone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with signaling molecules such as IRAK-1 and TAK1 . Additionally, post-translational modifications, including phosphorylation and ubiquitination, play a role in directing the compound to specific cellular compartments, ensuring its effective action .
属性
IUPAC Name |
1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHQJCJKSHNCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,3,5-Trihydroxy-4-prenylxanthone a promising compound for further research?
A: 1,3,5-Trihydroxy-4-prenylxanthone has demonstrated interesting biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. [] This enzyme is involved in regulating signal transduction in various tissues, making its inhibition a potential therapeutic target for conditions like erectile dysfunction. [] This compound is particularly noteworthy because it's the first reported instance of a natural xanthone exhibiting significant PDE5 inhibitory activity. []
Q2: How does the structure of 1,3,5-Trihydroxy-4-prenylxanthone relate to its PDE5 inhibitory activity?
A: Research suggests that the presence of the C-4 prenyl residue attached to the xanthone core is crucial for the observed PDE5 inhibitory activity. [] This observation highlights the importance of specific structural features for biological activity and provides a starting point for further structure-activity relationship (SAR) studies.
Q3: Beyond PDE5 inhibition, what other biological activities have been reported for 1,3,5-Trihydroxy-4-prenylxanthone?
A: 1,3,5-Trihydroxy-4-prenylxanthone has also demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, making their inhibition relevant for conditions like Alzheimer's disease. Again, the C-4 prenyl group appears to be important for this activity. [] Additionally, this compound has shown to repress lipopolysaccharide-induced iNOS expression by interfering with the posttranslational modification of IRAK-1. []
Q4: From which natural sources can 1,3,5-Trihydroxy-4-prenylxanthone be isolated?
A: This compound has been isolated from several plant sources, including the heartwood of Anaxagorea luzonensis [, ] and the roots of Cudrania cochinchinensis (formerly Maclura cochinchinensis). [, ] This suggests that these plants, and potentially others, could be valuable sources of this compound for further research and development.
Q5: Have there been any attempts to synthesize 1,3,5-Trihydroxy-4-prenylxanthone in the laboratory?
A: Yes, researchers have successfully synthesized 1,3,5-Trihydroxy-4-prenylxanthone as part of a study focusing on 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones. [] This synthesis involved reacting 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of a BF3-etherate catalyst. [] This successful synthesis opens avenues for producing larger quantities of the compound for further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



